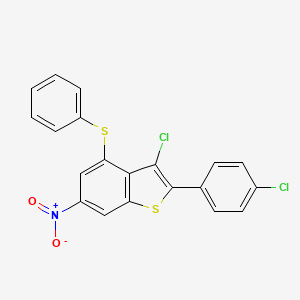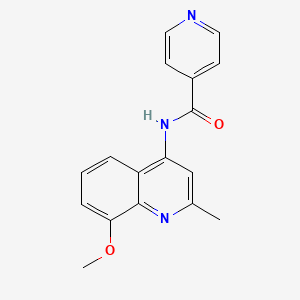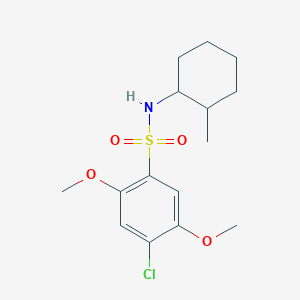
3-Chloro-2-(4-chlorophenyl)-6-nitro-4-(phenylsulfanyl)-1-benzothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-(4-chlorophenyl)-6-nitro-4-(phenylsulfanyl)-1-benzothiophene is a complex organic compound that belongs to the benzothiophene family. This compound is characterized by the presence of chloro, nitro, and phenylsulfanyl groups attached to a benzothiophene core. Benzothiophenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(4-chlorophenyl)-6-nitro-4-(phenylsulfanyl)-1-benzothiophene typically involves multiple steps, including halogenation, nitration, and thiolation reactions. The starting material is usually a benzothiophene derivative, which undergoes chlorination to introduce the chloro groups. Nitration is then performed to add the nitro group, followed by thiolation to attach the phenylsulfanyl group. The reaction conditions often involve the use of strong acids and bases, as well as specific catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(4-chlorophenyl)-6-nitro-4-(phenylsulfanyl)-1-benzothiophene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to remove the nitro group, resulting in the formation of an amine.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: Formation of nitrobenzothiophene derivatives.
Reduction: Formation of aminobenzothiophene derivatives.
Substitution: Formation of various substituted benzothiophene derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-2-(4-chlorophenyl)-6-nitro-4-(phenylsulfanyl)-1-benzothiophene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(4-chlorophenyl)-6-nitro-4-(phenylsulfanyl)-1-benzothiophene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The nitro and phenylsulfanyl groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-2-(4-chlorophenyl)-6-nitro-4-(methylsulfanyl)-1-benzothiophene
- 3-Chloro-2-(4-chlorophenyl)-6-nitro-4-(ethylsulfanyl)-1-benzothiophene
- 3-Chloro-2-(4-chlorophenyl)-6-nitro-4-(propylsulfanyl)-1-benzothiophene
Uniqueness
3-Chloro-2-(4-chlorophenyl)-6-nitro-4-(phenylsulfanyl)-1-benzothiophene is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions and applications.
Properties
Molecular Formula |
C20H11Cl2NO2S2 |
|---|---|
Molecular Weight |
432.3 g/mol |
IUPAC Name |
3-chloro-2-(4-chlorophenyl)-6-nitro-4-phenylsulfanyl-1-benzothiophene |
InChI |
InChI=1S/C20H11Cl2NO2S2/c21-13-8-6-12(7-9-13)20-19(22)18-16(26-15-4-2-1-3-5-15)10-14(23(24)25)11-17(18)27-20/h1-11H |
InChI Key |
OMDXMBRUZPXHCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC(=CC3=C2C(=C(S3)C4=CC=C(C=C4)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-2-amine](/img/structure/B15002109.png)
![1-(2,3-dihydro-1H-indol-1-yl)-2-[(5,5,7-trimethyl-5,6-dihydro-2H-1,2,4-triazepin-3-yl)sulfanyl]ethanone](/img/structure/B15002114.png)


![3,7-bis(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B15002127.png)
![4-Methoxy-N-[4-(methoxymethyl)-6-methyl-2-{4'H-spiro[cyclopentane-1,3'-isoquinolin]-1'-YL}thieno[2,3-B]pyridin-3-YL]benzamide](/img/structure/B15002130.png)
![ethyl 6-[(8-chloro-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)methyl]-1-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B15002132.png)
![4-[(Dibenzo[b,d]furan-2-yloxy)methyl]-2-(2-furyl)-1,3-thiazole](/img/structure/B15002155.png)
![N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B15002162.png)
![N-{2-[(1-{[4-(dimethylsulfamoyl)phenyl]carbonyl}-1,2,3,4-tetrahydroquinolin-8-yl)oxy]ethyl}acetamide](/img/structure/B15002168.png)
![4-(4-methoxyphenyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one](/img/structure/B15002171.png)
![N-(2-{[(4-bromophenoxy)acetyl]amino}ethyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15002175.png)
![3-(4-Chlorophenyl)-5-(furan-2-yl)-2-(methoxymethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B15002191.png)
![ethyl 5-({4-[(Z)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]-6,7-dimethoxy-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B15002197.png)
